Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a thiazole ring via a propanamido spacer, with an ethyl acetate ester moiety. This structure combines pharmacologically significant motifs: the imidazothiazole scaffold is associated with diverse biological activities, including anticancer and enzyme inhibition , while the thiazole ring and ester group enhance solubility and bioavailability .
Synthesis: The compound is synthesized through a multi-step protocol. Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7) reacts with 3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanoyl chloride under reflux conditions in acetone, followed by basification and purification . The esterification step ensures lipophilicity, which is critical for cell membrane permeability .
Properties
IUPAC Name |
ethyl 2-[2-[3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-3-23-14(22)6-11-8-24-15(18-11)19-13(21)5-4-12-9-25-16-17-10(2)7-20(12)16/h7-9H,3-6H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLIGILAEPCMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a variety of biological targets. These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function. The specific interactions and changes resulting from this compound’s action would depend on its precise targets.
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation. The downstream effects of these pathway alterations would depend on the specific biological context and the compound’s precise targets.
Biological Activity
Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and efficacy against different cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of thiazole derivatives and subsequent modifications to introduce the ethyl acetate moiety. The structural features of this compound include:
- Imidazo[2,1-b]thiazole core : Known for its pharmacological properties.
- Propanamide linkage : Enhances biological activity by improving solubility and bioavailability.
- Ethyl acetate group : May contribute to the lipophilicity and overall pharmacokinetic profile.
Anticancer Activity
Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives containing this moiety can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values ranging from 8.38 µM to 82.55 µM against different cancer types, including liver and breast cancers .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 8.38 | HepG2 (Liver Cancer) |
| Similar Compound B | 11.67 | MCF-7 (Breast Cancer) |
| Similar Compound C | 22.80 | HepG2 (Liver Cancer) |
| Similar Compound D | 43.10 | MCF-7 (Breast Cancer) |
The anticancer activity of this compound may involve several mechanisms:
-
Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at various phases (G1/S or G2/M), leading to increased apoptosis in cancer cells .
"The anti-proliferative activity could be attributed to its ability to induce programmed cell death by effectively arresting MCF-7 cells at the pre-G1 phase" .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving thiazole derivatives, suggesting that these compounds can trigger cell death through intrinsic pathways.
- Molecular Docking Studies : Computational studies indicate strong binding interactions with key proteins involved in cancer progression, such as Glypican-3, which is associated with hepatocellular carcinoma .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound:
- In vivo Studies : Conducting comprehensive animal studies to assess safety and efficacy.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Clinical Trials : Initiating phase I trials to evaluate its safety profile in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Comparisons
Bioactivity: The benzoimidazothiazole derivatives (e.g., Ethyl 2-(benzo[4,5]imidazo[2,1-b]thiazol-3-yl)acetate) exhibit potent EGFR inhibition (IC₅₀ < 1 µM) due to planar aromatic systems enhancing target binding . Compounds like 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid show cytotoxicity against HeLa cells (IC₅₀ ~ 10 µM) , suggesting the target’s propanamido-thiazole linkage could modulate similar pathways.
Physicochemical Properties: The ethyl ester in the target compound increases lipophilicity (calculated logP ~2.5) compared to carboxylic acid derivatives (e.g., 2-{6-methylimidazo[2,1-b]thiazol-3-yl}acetic acid, logP ~1.2), enhancing membrane permeability .
Synthetic Pathways: The target compound shares a synthetic backbone with phenylimidazothiazole derivatives, utilizing ethyl 2-(2-aminothiazol-4-yl)acetate as a precursor . However, the incorporation of 3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanoyl chloride requires additional coupling steps compared to simpler bromoacetophenone derivatives .
Analytical Characterization
- NMR Data : The target compound’s ¹H NMR (DMSO-d₆) would display distinct signals: δ 1.2–1.4 (t, 3H, ester CH₃), δ 4.1–4.3 (q, 2H, ester CH₂), δ 2.5 (s, 3H, 6-methyl), and δ 6.8–7.2 (m, imidazothiazole protons), comparable to Ethyl 2-(2-(3-(phenylsulfonamido)propanamido)thiazol-4-yl)acetate .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z ~420 (calculated for C₁₇H₂₁N₅O₃S₂), contrasting with benzoimidazothiazole derivatives (e.g., [M+H]⁺ ~450) .
Pharmacological Potential
- Anticancer Activity : Structural similarities to cytotoxic imidazothiazoles and EGFR inhibitors suggest the target compound may disrupt kinase signaling or induce apoptosis. The 6-methyl group could mitigate metabolic instability observed in phenyl-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
